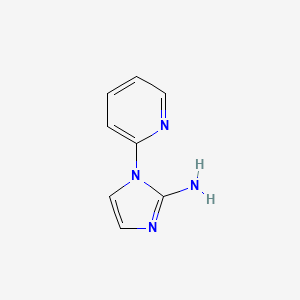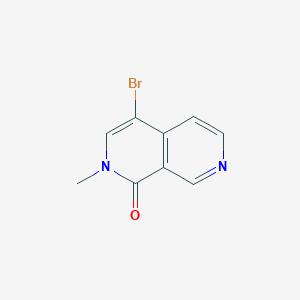![molecular formula C24H18N4O2S B2897990 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide CAS No. 1053080-59-3](/img/structure/B2897990.png)
2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide is a complex organic compound belonging to the class of imidazoquinazoline derivatives. This compound features a phenyl group, an imidazoquinazoline core, and a thioacetamide moiety, making it a subject of interest in various scientific research fields due to its potential biological and chemical properties.
作用机制
Target of Action
The primary targets of this compound are yet to be definitively identified. Compounds with similar structures have been found to interact with a variety of cellular targets important for cell proliferation, survival, differentiation, and migration .
Mode of Action
The exact mode of action of this compound is not fully understood. It is believed to interact with its targets, leading to changes in cellular processes. The compound may bind to the surface of certain proteins, altering their function and triggering a cascade of biochemical reactions .
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways. For instance, it may influence the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cell proliferation, survival, differentiation, and migration . The compound may also affect the histone deacetylase (HDAC) pathway, which is involved in the regulation of gene expression .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its potential impact on the PI3K and HDAC pathways, the compound could potentially influence cell proliferation, survival, differentiation, and migration .
生化分析
Biochemical Properties
It is known that imidazole derivatives have a wide range of interactions with enzymes, proteins, and other biomolecules . For instance, they can act as inhibitors or activators of certain enzymes, and they can bind to various proteins, affecting their function .
Cellular Effects
Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that this compound influences cell function in a variety of ways . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through a variety of mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide typically involves multiple steps, starting with the construction of the imidazoquinazoline core. One common synthetic route includes the reaction of 2-aminobenzimidazole with phenyl isocyanate to form the imidazoquinazoline scaffold, followed by subsequent functionalization to introduce the phenyl and thioacetamide groups[_{{{CITATION{{{_1{Design, synthesis and biological evaluation of 2,3-dihydroimidazo1,2-c ....
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, automation of reaction steps, and purification processes to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl and imidazoquinazoline groups can be oxidized under specific conditions.
Reduction: : Reduction reactions can be performed on the imidazoquinazoline core.
Substitution: : The thioacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: : Oxidation can lead to the formation of quinone derivatives.
Reduction: : Reduction can produce amines or other reduced forms of the compound.
Substitution: : Substitution reactions can yield various derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide has shown potential as a pharmacological agent. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound has been studied for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, antioxidant, and anticancer activities, which are beneficial in treating various diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
相似化合物的比较
Similar Compounds
Imidazoquinazoline derivatives: : These compounds share a similar core structure and are often studied for their biological activities.
Thioacetamide derivatives: : Compounds containing the thioacetamide group are known for their reactivity and potential biological applications.
Uniqueness
2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide stands out due to its unique combination of the imidazoquinazoline core, phenyl group, and thioacetamide moiety. This combination provides it with distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2S/c29-20(25-17-11-5-2-6-12-17)15-31-24-26-19-14-8-7-13-18(19)22-27-21(23(30)28(22)24)16-9-3-1-4-10-16/h1-14,21H,15H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTQJYJKELESIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![benzyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate](/img/structure/B2897908.png)
![6-(Tert-butyl)-2-[(4-nitrobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2897910.png)

![N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide](/img/structure/B2897912.png)
![2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B2897914.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2897919.png)


![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2897922.png)
![2-{[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2897925.png)
![2-[4-(3-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2897926.png)
![1-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2897927.png)


